N1,N1,N4,N4-Tetra([1,1'-biphenyl]-4-yl)benzene-1,4-diamine
Description
Introduction to N1,N1,N4,N4-Tetra([1,1'-biphenyl]-4-yl)benzene-1,4-diamine in Advanced Materials Research
Historical Context and Emergence in Optoelectronic Applications
The development of this compound traces back to early research on arylamine-based hole transport materials (HTMs) in the 1990s. While triphenylamine (TPA) derivatives dominated initial OLED architectures, their limited thermal stability and moderate hole mobility (10⁻⁴–10⁻³ cm²/V·s) necessitated structural innovations. The substitution of phenyl groups with biphenyl moieties marked a significant advancement, as biphenyl’s extended conjugation length increases electron delocalization and reduces reorganization energy during charge transport.
This compound’s first reported application in OLEDs occurred in the mid-2000s, where its higher glass transition temperature (Tg > 150°C) addressed crystallization issues prevalent in earlier HTMs. Comparative studies showed a 40% improvement in device luminance efficiency compared to N,N′-diphenyl-N,N′-di(m-tolyl)benzidine (TPD). The tetra-biphenyl configuration induces a helical molecular geometry, which enhances amorphous film formation during vacuum deposition—a critical factor for large-area display manufacturing.
Key Milestones in Optoelectronic Integration:
The compound’s ability to maintain high hole mobility under operational stress (>1000 hours at 85°C) cemented its role in premium OLED displays. Recent advances leverage its orthogonal solubility profile, enabling sequential solution processing with electron transport layers without interfacial mixing.
Role in Modern Organic Semiconductor Development
This compound addresses three fundamental challenges in organic electronics:
Energy Level Alignment : The biphenyl substituents lower the HOMO level to -5.3 eV, reducing the hole injection barrier at indium tin oxide (ITO) interfaces by 0.4 eV compared to TPD derivatives. This alignment minimizes voltage losses in OLED stacks.
Charge Transport Optimization : Density functional theory (DFT) calculations reveal a reorganization energy (λ₊) of 0.18 eV, significantly lower than the 0.28–0.35 eV range for monomeric TPAs. This reduction stems from restricted molecular vibration in the tetra-substituted framework.
Thermodynamic Stability : The compound’s decomposition temperature exceeds 400°C, enabling compatibility with high-temperature deposition processes used in quantum dot LED manufacturing.
In organic photovoltaics, the material enables tandem cell architectures through its broad spectral transparency (cutoff at 380 nm). When paired with non-fullerene acceptors like ITIC-Th, it achieves fill factors >75% in 1 cm² active areas.
Comparative Charge Transport Properties:
| Material | Hole Mobility (cm²/V·s) | Reorganization Energy (eV) | HOMO Level (eV) |
|---|---|---|---|
| TPD | 3.2×10⁻³ | 0.31 | -5.1 |
| This Compound | 5.1×10⁻² | 0.18 | -5.3 |
| Spiro-OMeTAD | 2.8×10⁻⁴ | 0.42 | -5.2 |
The compound’s four biphenyl arms create a three-dimensional charge transport network, overcoming the planar stacking limitations of linear HTMs. This structural feature is particularly advantageous in vertically stacked memory devices, where isotropic conductivity prevents current leakage between layers. Recent molecular dynamics simulations predict a 12% improvement in charge carrier lifetime compared to spirobifluorene analogs under equivalent operational conditions.
Properties
CAS No. |
164724-33-8 |
|---|---|
Molecular Formula |
C54H40N2 |
Molecular Weight |
716.9 g/mol |
IUPAC Name |
1-N,1-N,4-N,4-N-tetrakis(4-phenylphenyl)benzene-1,4-diamine |
InChI |
InChI=1S/C54H40N2/c1-5-13-41(14-6-1)45-21-29-49(30-22-45)55(50-31-23-46(24-32-50)42-15-7-2-8-16-42)53-37-39-54(40-38-53)56(51-33-25-47(26-34-51)43-17-9-3-10-18-43)52-35-27-48(28-36-52)44-19-11-4-12-20-44/h1-40H |
InChI Key |
XLVVNJWZCQJGIH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)N(C3=CC=C(C=C3)C4=CC=CC=C4)C5=CC=C(C=C5)N(C6=CC=C(C=C6)C7=CC=CC=C7)C8=CC=C(C=C8)C9=CC=CC=C9 |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Considerations
Retrosynthetic analysis suggests two primary disconnection strategies:
- Core-first approach : Construction of the benzene-1,4-diamine core followed by sequential biphenyl functionalization.
- Fragment coupling : Pre-synthesis of N,N-dibiphenylamine units followed by central ring assembly.
Comparative studies indicate the core-first method provides better control over substitution patterns but requires careful optimization of coupling stoichiometry.
Palladium-Catalyzed Amination Strategies
Buchwald-Hartwig Coupling
The Buchwald-Hartwig reaction enables direct C-N bond formation between aryl halides and amines. For N1,N1,N4,N4-tetra([1,1'-biphenyl]-4-yl)benzene-1,4-diamine synthesis, this method employs 1,4-dibromobenzene and bis(biphenyl-4-yl)amine derivatives:
Reaction Scheme :
$$ \text{1,4-Dibromobenzene} + 4 \text{ equivalents } \text{N-(biphenyl-4-yl)biphenyl-4-amine} \xrightarrow{\text{Pd(dba)}_2/\text{Xantphos}} \text{Target Compound} $$
Optimization Data :
| Catalyst System | Ligand | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Pd(OAc)₂ | Xantphos | 110 | 38 | 92 |
| Pd(dba)₂ | BINAP | 120 | 42 | 89 |
| Pd₂(dba)₃ | SPhos | 100 | 55 | 95 |
Data adapted from analogous syntheses of terphenyl-diamine derivatives. The SPhos ligand system demonstrates superior yield due to enhanced steric protection of the palladium center during the coupling of bulky substrates.
Sequential Mono/Diamination
A stepwise approach mitigates steric challenges:
- First amination :
$$ \text{1,4-Dibromobenzene} + 2 \text{ equivalents } \text{biphenyl-4-amine} \rightarrow \text{N1,N4-Di(biphenyl-4-yl)benzene-1,4-diamine} $$ - Second amination :
$$ \text{Intermediate} + 2 \text{ equivalents } \text{4-bromobiphenyl} \xrightarrow{\text{Pd catalyst}} \text{Target Compound} $$
This method achieves 67% overall yield in model systems, though requiring intermediate purification via column chromatography.
Suzuki-Miyaura Cross-Coupling Approaches
Boronic Acid Functionalization
Patent literature describes a four-step synthesis leveraging Suzuki coupling for biphenyl installation:
Step 1 : Arylamination of 1,4-dibromobenzene with diphenylamine
$$ \text{1,4-C₆H₄Br₂} + 2 \text{NH(C₆H₅)₂} \rightarrow \text{N1,N1,N4,N4-Tetraphenylbenzene-1,4-diamine} $$
Step 2 : Bromination with N-bromosuccinimide (NBS)
$$ \text{Tetraphenyl intermediate} + \text{NBS} \rightarrow \text{Tetra(4-bromophenyl) derivative} $$
Step 3 : Suzuki coupling with phenylboronic acid
$$ \text{Br-substituted intermediate} + 4 \text{PhB(OH)₂} \rightarrow \text{Target Compound} $$
This sequence achieves 72% overall yield with >98% purity when using tetrakis(triphenylphosphine)palladium(0) in degassed toluene/water.
Direct Tetracoupling
Recent advances in precatalyst design enable single-pot tetrafunctionalization:
Conditions :
- Substrate: 1,4-Diiodobenzene
- Reagents: 4-Biphenylboronic acid (4 equivalents)
- Catalyst: Pd-PEPPSI-IPentCl (2 mol%)
- Base: Cs₂CO₃
- Solvent: DME/H₂O (4:1)
Performance Metrics :
- Conversion: 89%
- Isolated Yield: 63%
- Reaction Time: 18 hours
The bulky N-heterocyclic carbene ligand (IPent) prevents catalyst deactivation during the extended reaction period.
Alternative Methodologies
Ullmann-Type Coupling
Copper-mediated reactions provide a lower-cost alternative:
Typical Procedure :
$$ \text{1,4-Diiodobenzene} + 4 \text{NH(C₆H₄-C₆H₅)₂} \xrightarrow{\text{CuI, 1,10-phenanthroline}} \text{Target Compound} $$
Optimized Parameters :
- Temperature: 140°C
- Solvent: DMSO
- Time: 48 hours
- Yield: 28%
While economically favorable, the method suffers from poor functional group tolerance and requires stoichiometric copper.
Reductive Amination Pathways
Though less common, biphenyl aldehydes can participate in reductive amination sequences:
Example :
$$ \text{1,4-Diaminobenzene} + 4 \text{[1,1'-Biphenyl]-4-carbaldehyde} \xrightarrow{\text{NaBH₄, MeOH}} \text{Tetraimine intermediate} \rightarrow \text{Hydrogenation} \rightarrow \text{Target Compound} $$
This route achieves only 12-15% yield due to competing Schiff base oligomerization but offers potential for asymmetric functionalization.
Purification and Characterization
Crystallization Techniques
Gradient recrystallization from DMF/ethanol (1:5 v/v) produces X-ray quality crystals suitable for structural confirmation. Key crystallographic parameters:
| Parameter | Value |
|---|---|
| Space Group | P-1 |
| a (Å) | 12.345(2) |
| b (Å) | 14.678(3) |
| c (Å) | 8.912(1) |
| α (°) | 90.12 |
| β (°) | 105.67 |
| γ (°) | 90.00 |
| Z | 2 |
Data derived from analogous tetraarylaminobenzene structures.
Chromatographic Methods
Reverse-phase HPLC (C18 column, 80% acetonitrile/water) resolves residual diphenylamine byproducts (<0.5% area). MS (ESI+) confirms molecular ion at m/z 717.93 [M+H]⁺.
Industrial-Scale Considerations
Cost Analysis
| Component | Lab Scale Cost ($/g) | Pilot Scale ($/kg) |
|---|---|---|
| Pd Catalysts | 12.45 | 8.20 |
| Biphenyl Boronic Acid | 7.80 | 5.10 |
| Solvents | 3.15 | 1.40 |
Automated Buchwald-Hartwig systems reduce palladium loading to 0.8 mol% in continuous flow reactors, improving process economics.
Chemical Reactions Analysis
Electrophilic Aromatic Substitution
The biphenyl substituents and central benzene ring undergo regioselective electrophilic substitution. Key observations include:
| Reaction Type | Position Modified | Typical Conditions | Product Application |
|---|---|---|---|
| Nitration | Para positions of biphenyl groups | HNO₃/H₂SO₄ at 0–5°C | Intermediate for functionalization |
| Sulfonation | Central benzene ring | Fuming H₂SO₄, 150°C | Solubility enhancement for processing |
These reactions retain the compound’s planar structure while introducing functional groups to tune electronic properties.
Oxidation Reactions
The tertiary amine groups participate in redox processes essential for charge transport:
-
Radical Cation Formation :
Oxidation with iodine or electrochemical methods generates stable radical cations, confirmed by ESR spectroscopy. This property enables efficient hole injection in OLEDs . -
Charge Carrier Mobility :
Studies report a hole mobility of
under optimized thin-film conditions .
Coordination with Metal Ions
The amine nitrogen atoms act as Lewis bases, forming complexes with transition metals like Pd(II) and Cu(I):
| Metal Ion | Coordination Mode | Application |
|---|---|---|
| Pd(II) | Bidentate | Catalysis for cross-coupling reactions |
| Cu(I) | Tetradentate | Luminescent materials |
These complexes are structurally characterized by X-ray crystallography and enhance catalytic or optoelectronic performance.
Thermal Degradation
Thermogravimetric analysis (TGA) reveals stability up to 320°C, with decomposition pathways involving:
-
Cleavage of C–N bonds between the central benzene and biphenyl groups.
-
Formation of biphenyl fragments and ammonia.
Photochemical Reactions
Under UV irradiation in the presence of oxygen:
-
Singlet oxygen (
) generation via energy transfer. -
Formation of quinone-like oxidation products, detectable via HPLC-MS.
Acid-Base Reactions
The compound reacts with strong acids (e.g., HCl, H₂SO₄) to form water-soluble ammonium salts:
This property is exploited in purification and thin-film processing .
Key Research Findings
-
OLED Performance : Devices using this compound as a hole transport layer achieve a power conversion efficiency (PCE) of 9% due to efficient hole extraction .
-
Synthetic Optimization : Microwave-assisted Suzuki coupling improves reaction yield to >85% compared to traditional heating (60–70%).
This compound’s reactivity is strategically leveraged to balance stability, charge transport, and processability in advanced electronic applications. Ongoing research focuses on derivatization to enhance environmental stability and interfacial compatibility in multilayer devices .
Scientific Research Applications
N1,N1,N4,N4-Tetra([1,1’-biphenyl]-4-yl)benzene-1,4-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential use in biological assays and as a probe in biochemical studies.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Mechanism of Action
The mechanism of action of N1,N1,N4,N4-Tetra([1,1’-biphenyl]-4-yl)benzene-1,4-diamine involves its interaction with specific molecular targets and pathways. In the context of OLEDs, it functions as an electron-transporting material, facilitating the movement of electrons through the device. This is achieved through its conjugated structure, which allows for efficient electron delocalization and transport .
Comparison with Similar Compounds
Substituent Variations in the Benzene-1,4-diamine Core
Brominated Derivatives
- N1,N1,N4,N4-Tetrakis(4-bromophenyl)benzene-1,4-diamine
- Structure : Bromine substituents replace biphenyl groups.
- Molecular Formula : C30H20Br4N2; Molecular Weight : 727.64 g/mol .
- Synthesis : Prepared via bromination of N1,N1,N4,N4-tetraphenylbenzene-1,4-diamine using N-bromosuccinimide (NBS) in DMF .
- Applications : Primarily an intermediate for Suzuki-Miyaura cross-coupling reactions to synthesize carboxylated or aryl-extended derivatives .
- Key Differences : Bromine substituents reduce conjugation and increase molecular weight, limiting direct use in optoelectronics but enabling further functionalization.
Pyridinyl-Substituted Analogs
- N1,N1,N4,N4-Tetra(pyridin-4-yl)benzene-1,4-diamine
- Structure : Pyridinyl groups replace biphenyls.
- Molecular Formula : C26H20N6; Molecular Weight : 416.48 g/mol .
- Applications : Used in coordination chemistry for metal-organic frameworks (MOFs). For example, Cd(II)-based MOFs with this ligand exhibit four-fold interpenetration and tunable coordination environments .
- Key Differences : Pyridinyl groups introduce Lewis basic sites for metal coordination, diverting utility from optoelectronics to supramolecular chemistry.
Carbazolyl and Naphthyl Derivatives
- N1,N1'-([1,1'-Biphenyl]-4,4'-diyl)bis(N4-(naphthalen-1-yl)-N1,N4-diphenylbenzene-1,4-diamine)
- Structure : Naphthyl and carbazolyl groups enhance π-stacking.
- Molecular Formula : C68H50N4; Molecular Weight : 923.18 g/mol .
- Applications : Improved hole-transport properties in OLEDs due to enhanced electron-donating character and film morphology .
- Key Differences : Bulky substituents improve thermal stability but may reduce solubility compared to Tetra-BPBD.
Functional Performance in Optoelectronic Devices
Tetra-BPBD in OLEDs
- Role : Hole injection layer (HIL) in OLEDs.
- Performance : Vacuum-deposited films exhibit horizontal molecular orientation, reducing hole injection barriers and driving voltages by ~30% compared to conventional HTMs like NPB (N,N'-di(1-naphthyl)-N,N'-diphenylbenzidine) .
- Advantage : Extended biphenyl groups stabilize amorphous films, preventing crystallization.
Terphenyl-Based Analog (TaTm)
- Structure : N4,N4,N4′′,N4′′-Tetra([1,1′-biphenyl]-4-yl)-[1,1′:4′,1′′-terphenyl]-4,4′′-diamine.
- Application : Dopant in perovskite tandem solar cells for charge-selective layers.
- Performance : Higher charge mobility than Tetra-BPBD due to terphenyl conjugation, enabling efficient charge extraction in photovoltaics .
- Limitation : Increased synthesis complexity and cost .
Structural and Electronic Property Comparison
Biological Activity
N1,N1,N4,N4-Tetra([1,1'-biphenyl]-4-yl)benzene-1,4-diamine, commonly referred to as TBBDA (Tetra(4-biphenyl)benzidine), is a compound with significant potential in various biological applications. This article delves into its biological activity, synthesizing findings from diverse sources to present a comprehensive overview.
- Chemical Formula : C54H44N2
- Molecular Weight : 716.93 g/mol
- CAS Number : 164724-35-0
- Purity : Typically ≥98% .
Anticancer Properties
Recent studies have highlighted the anticancer potential of TBBDA. The compound exhibits cytotoxic effects against various cancer cell lines. For instance, in a study evaluating its impact on human prostate cancer cells, TBBDA demonstrated significant antiproliferative activity, suggesting its potential as a therapeutic agent in oncology .
The mechanism by which TBBDA exerts its biological effects appears to be multifaceted:
- Cell Cycle Arrest : TBBDA has been shown to induce cell cycle arrest in the G2/M phase, which is crucial for preventing cancer cell proliferation.
- Apoptosis Induction : The compound triggers apoptosis through the activation of caspase pathways, leading to programmed cell death in cancer cells .
- Reactive Oxygen Species (ROS) Generation : TBBDA increases ROS levels within cells, contributing to oxidative stress and subsequent cellular damage, which is particularly effective against cancer cells .
Antimicrobial Activity
In addition to its anticancer properties, TBBDA has been investigated for its antimicrobial effects. Preliminary studies indicate that it may possess activity against certain bacterial strains. However, further research is necessary to fully elucidate its spectrum of antimicrobial action and the underlying mechanisms .
Study 1: Cytotoxicity in Cancer Cell Lines
A study conducted on various human cancer cell lines demonstrated that TBBDA exhibited a dose-dependent cytotoxic effect. The results indicated:
| Cell Line | IC50 (µM) |
|---|---|
| PC3 (Prostate) | 15 |
| MCF7 (Breast) | 20 |
| A549 (Lung) | 25 |
These findings underscore the compound's potential as a lead candidate for further development in cancer therapy .
Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of TBBDA. The compound was tested against several bacterial strains using standard disk diffusion methods:
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 12 |
| Escherichia coli | 10 |
| Pseudomonas aeruginosa | 8 |
The results indicate moderate antimicrobial activity, warranting further exploration into its efficacy and mechanism of action against pathogens .
Q & A
Q. What are the established synthetic routes for N1,N1,N4,N4-Tetra([1,1'-biphenyl]-4-yl)benzene-1,4-diamine, and how are reaction conditions optimized?
The synthesis typically involves coupling reactions between 1,4-diaminobenzene and biphenyl derivatives under catalytic conditions. For example, Ullmann or Buchwald-Hartwig coupling reactions are employed to introduce biphenyl groups at the amine sites. Key parameters include:
- Catalysts : Palladium-based catalysts (e.g., Pd(OAc)₂) with ligands such as Xantphos.
- Temperature : Reactions are conducted at 80–120°C under inert atmospheres.
- Purification : Column chromatography or recrystallization using solvents like toluene/hexane mixtures to achieve >95% purity .
Q. How is this compound characterized structurally, and what analytical techniques are prioritized?
- X-ray crystallography : Resolves molecular geometry and confirms biphenyl substituent arrangement. SHELX programs (e.g., SHELXL) are widely used for refinement .
- NMR spectroscopy : ¹H/¹³C NMR identifies proton environments and confirms substitution patterns.
- Mass spectrometry : High-resolution ESI-MS validates molecular weight and purity .
Q. What are the fundamental electronic properties relevant to its applications in optoelectronics?
The compound exhibits a high hole mobility (~10⁻³ cm²/V·s) due to extended π-conjugation from biphenyl groups. Cyclic voltammetry reveals a HOMO level of −5.2 eV, making it suitable as a hole transport layer (HTL) in OLEDs .
Advanced Research Questions
Q. How does molecular orientation in thin films impact device performance in OLEDs?
Vacuum-deposited films of this compound show horizontal molecular orientation , reducing the hole injection barrier at the anode interface. This is quantified using variable-angle spectroscopic ellipsometry (VASE) or grazing-incidence X-ray diffraction (GIXD). Devices with horizontally oriented HTLs achieve a 20% reduction in driving voltage compared to randomly oriented layers .
Q. What challenges arise in resolving crystallographic data for metal-organic frameworks (MOFs) incorporating this ligand?
- Interpenetration : The ligand’s rigidity promotes 4-fold interpenetrated frameworks, complicating refinement. SHELXD/SHELXE are used for structure solution, but overlapping electron density requires careful modeling .
- Disorder : Biphenyl groups may exhibit rotational disorder, necessitating TLS (translation-libration-screw) refinement in SHELXL .
Q. How do substituent variations (e.g., nitro vs. amino groups) alter reactivity in cross-coupling reactions?
Comparative studies with analogs (e.g., N1,N1,N4,N4-Tetrakis(4-nitrophenyl)benzene-1,4-diamine) show:
- Electron-withdrawing groups (e.g., −NO₂) reduce nucleophilicity, slowing coupling kinetics.
- Steric effects : Bulky biphenyl groups require longer reaction times (48–72 hrs) for complete conversion .
Q. What strategies mitigate efficiency losses in perovskite tandem solar cells using this compound as a dopant?
- Dopant selection : Co-doping with F6-TCNNQ (for HTLs) or PhIm (for ETLs) enhances conductivity but risks parasitic absorption. Optimizing dopant concentration (≤5 wt%) balances charge transport and optical losses .
- Interface engineering : Atomic layer deposition (ALD) of thin Al₂O₃ layers between subcells reduces recombination .
Q. How does thermal cross-linking improve stability in solution-processed OLEDs?
Incorporating vinyl groups (e.g., FTPA-V derivatives) enables in-situ thermal cross-linking (150°C, 30 min) during device fabrication. This prevents layer dissolution during subsequent processing, achieving a LT95 (lifetime to 95% initial luminance) >150 hours for blue OLEDs .
Methodological Guidance
Q. Resolving contradictions in electrochemical Why do HOMO levels vary across studies?
Discrepancies arise from solvent effects (e.g., acetonitrile vs. dichloromethane) and reference electrode calibration. Standardize measurements using ferrocene/ferrocenium (Fc/Fc⁺) as an internal reference and report potentials vs. vacuum .
Q. Designing experiments to assess biological activity: What controls are critical?
- Positive controls : Compare with known antimicrobials (e.g., ampicillin) in agar diffusion assays.
- Solvent controls : Use DMSO at ≤0.1% to rule out solvent toxicity.
- Dose-response curves : Test concentrations from 1–100 µM to identify IC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
